Tetramethyl 6'-[(4-ethylphenoxy)acetyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
Tetramethyl 6’-[(4-ethylphenoxy)acetyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 6’-[(4-ethylphenoxy)acetyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves several steps:
Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a reaction between a quinoline derivative and a dithiole compound under controlled conditions.
Acetylation: The next step is the acetylation of the spiro compound using 4-ethylphenoxyacetic acid in the presence of a suitable catalyst.
Methylation: The final step involves the methylation of the compound to introduce the tetramethyl groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes:
Batch Processing: Large batches of the starting materials are processed in reactors with continuous monitoring of temperature, pressure, and pH.
Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 6’-[(4-ethylphenoxy)acetyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and acetyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Tetramethyl 6’-[(4-ethylphenoxy)acetyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tetramethyl 6’-[(4-ethylphenoxy)acetyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems, inhibiting their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: Known for their use as fragrance ingredients.
7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin: Used in the production of musk fragrances.
Uniqueness
Tetramethyl 6’-[(4-ethylphenoxy)acetyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its complex structure and multifunctional properties, making it suitable for a wide range of applications in different fields.
Properties
Molecular Formula |
C34H33NO10S3 |
---|---|
Molecular Weight |
711.8 g/mol |
IUPAC Name |
tetramethyl 6'-[2-(4-ethylphenoxy)acetyl]-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C34H33NO10S3/c1-8-18-13-15-19(16-14-18)45-17-22(36)35-21-12-10-9-11-20(21)23-28(33(35,2)3)46-25(30(38)42-5)24(29(37)41-4)34(23)47-26(31(39)43-6)27(48-34)32(40)44-7/h9-16H,8,17H2,1-7H3 |
InChI Key |
NBMMDSSWHQGXNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N2C3=CC=CC=C3C4=C(C2(C)C)SC(=C(C45SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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